1-Linoleoyl-2,3-isopropylidene-rac-glycerol
CAS No.: 127592-95-4
Cat. No.: VC0030152
Molecular Formula: C24H42O4
Molecular Weight: 394.596
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127592-95-4 |
|---|---|
| Molecular Formula | C24H42O4 |
| Molecular Weight | 394.596 |
| IUPAC Name | (2,2-dimethyl-1,3-dioxolan-4-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate |
| Standard InChI | InChI=1S/C24H42O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h8-9,11-12,22H,4-7,10,13-21H2,1-3H3/b9-8-,12-11- |
| Standard InChI Key | OGLQRMONVRWDKV-MURFETPASA-N |
| SMILES | CCCCCC=CCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C |
Introduction
Chemical Structure and Properties
1-Linoleoyl-2,3-isopropylidene-rac-glycerol belongs to the class of glycerol derivatives and is characterized by its specific structural arrangement. It is a linoleoyl ester of a protected glycerol backbone, where the 2,3 positions are protected by an isopropylidene group. This protection is crucial in organic synthesis as it prevents unwanted reactions at these positions during further chemical transformations.
Identification and Nomenclature
The compound is identified through several standardized classification systems as detailed in the table below:
| Property | Value |
|---|---|
| CAS Number | 127592-95-4 |
| Molecular Formula | C24H42O4 |
| Molecular Weight | 394.596 g/mol |
| IUPAC Name | (2,2-dimethyl-1,3-dioxolan-4-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate |
| Synonym | 9,12-Octadecadienoic Acid (9Z,12Z)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Ester |
| Standard InChIKey | OGLQRMONVRWDKV-MURFETPASA-N |
The compound also has a deuterated variant, 1-Linoleoyl-2,3-isopropylidene-rac-glycerol-d5, with a molecular formula of C24H37D5O4 and a molecular weight of 399.62 g/mol .
Structural Characteristics
The structural composition of 1-Linoleoyl-2,3-isopropylidene-rac-glycerol includes several key features:
The SMILES notation for this compound is CCCCCC=CCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C, which represents its molecular structure in a linear format .
Synthesis and Production
1-Linoleoyl-2,3-isopropylidene-rac-glycerol is synthesized through the esterification of linoleic acid with a protected glycerol derivative. This process involves specific chemical reactions that allow for the selective modification of the glycerol backbone.
Synthetic Route
The general synthesis pathway involves:
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Protection of the 2,3 positions of glycerol with an isopropylidene group
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Esterification of the free hydroxyl group at position 1 with linoleic acid or a linoleic acid derivative
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Purification to obtain the final product
This synthetic approach ensures the regioselective functionalization of the glycerol molecule, which is essential for its applications in further chemical transformations.
| Specification | Details |
|---|---|
| Purity | ≥96% |
| Appearance | Pale Yellow Solid |
| Storage Condition | Room Temperature |
| Format | Neat (not dissolved in solvent) |
Several suppliers have listed this product, though some indicate it may be discontinued or available only upon request . The deuterated version (1-Linoleoyl-2,3-isopropylidene-rac-glycerol-d5) is also available for specialized research applications, particularly in mass spectrometry and NMR studies .
Applications in Research
1-Linoleoyl-2,3-isopropylidene-rac-glycerol serves multiple functions in scientific research, primarily as a synthetic intermediate and in lipid-related studies.
Synthetic Intermediate
The compound is frequently employed as an intermediate in the synthesis of more complex lipids. The isopropylidene protection group allows for selective chemical modifications, making it valuable in multi-step syntheses requiring regioselective reactions .
Lipid Research
In lipid research, the compound may serve as:
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A precursor for the synthesis of specialized phospholipids
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A standard or reference material in analytical techniques
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A component in formulations requiring specific lipid structures
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A tool in studying lipid metabolism and function
The deuterated version (1-Linoleoyl-2,3-isopropylidene-rac-glycerol-d5) is particularly useful in mass spectrometry-based lipidomics, where it can function as an internal standard for quantitative analysis .
Analytical Methods for Characterization
The characterization of 1-Linoleoyl-2,3-isopropylidene-rac-glycerol typically employs various analytical techniques to confirm its identity, purity, and structural features.
Spectroscopic Methods
Common spectroscopic methods used for characterization include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation
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Infrared (IR) Spectroscopy: To identify functional groups
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Mass Spectrometry (MS): For molecular weight confirmation and fragmentation pattern analysis
The deuterated variant (1-Linoleoyl-2,3-isopropylidene-rac-glycerol-d5) provides additional advantages in NMR studies due to the distinct properties of deuterium compared to hydrogen .
Chromatographic Methods
Chromatographic techniques commonly employed include:
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High-Performance Liquid Chromatography (HPLC): For purity determination
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Thin-Layer Chromatography (TLC): For reaction monitoring and purity assessment
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Gas Chromatography (GC): Particularly for derivatives or decomposition products
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